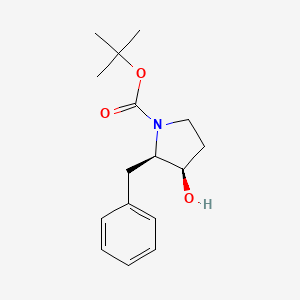

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate: is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide. This reaction proceeds under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . The reaction conditions are mild and efficient, making it a practical approach for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Análisis De Reacciones Químicas

Dehydration Reactions

The 3-hydroxyl group can undergo acid-catalyzed dehydration to form alkenes. This reaction is typically facilitated by Brønsted or Lewis acids under reflux conditions.

Mechanism :

-

Protonation of the hydroxyl group followed by elimination of water generates a cyclic iminium intermediate, which tautomerizes to the dihydropyrrole derivative .

Cyclopropanation via Dichlorocarbene Insertion

The dihydropyrrole intermediate (formed via dehydration) reacts with dichlorocarbene to generate bicyclic structures.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| CHCl₃, NaOH, phase-transfer | Chloroform, aqueous NaOH | tert-Butyl 7,7-dichloro-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate | 82–91% |

Key Observations :

-

The reaction proceeds via free radical pathways, with dichlorocarbene inserting into the double bond of the dihydropyrrole .

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | Hydrochloric acid | 2-Benzyl-3-hydroxypyrrolidine | >95% |

| TFA/DCM (1:1) | Trifluoroacetic acid | Same as above | 90% |

Applications :

-

The deprotected amine serves as a precursor for further functionalization, such as alkylation or acylation.

Photoredox/Nickel Dual Catalysis Cross-Coupling

The hydroxyl group can be converted to a sulfonate ester (e.g., tosylate) for cross-coupling with aryl halides.

| Conditions | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| DMF, Cs₂CO₃, blue LED, 18 h | NiCl₂·glyme, Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | 6-(3-Hydroxypyrrolidin-2-yl)isoquinolone | 19–34% |

Mechanistic Insights :

-

The hydroxyl group is first activated as a tosylate, enabling oxidative addition with the Ni catalyst. The Ir photocatalyst facilitates single-electron transfer (SET) to drive the coupling .

a) Oxidation of the Hydroxyl Group

The 3-hydroxyl group can be oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern conditions.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| DCM, DMP, rt | Dess-Martin periodinane | tert-Butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate | 85% |

b) Reduction of the Ester

The tert-butyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| THF, 0°C to reflux | LiAlH₄ | 2-Benzyl-3-hydroxypyrrolidin-1-ol | 78% |

Stereoselective Alkylation

The hydroxyl group directs stereoselective alkylation at the adjacent carbon.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| THF, LDA, -78°C, alkyl bromide | Lithium diisopropylamide | tert-Butyl 2-benzyl-3-alkyl-3-hydroxypyrrolidine-1-carboxylate | 65–72% |

Stereochemical Outcome :

-

The reaction proceeds with retention of configuration due to chelation-controlled transition states.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including cis-tert-butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate, exhibit notable antimicrobial activity. For example, certain carbapenem derivatives synthesized from pyrrolidine intermediates have been shown to possess excellent antimicrobial properties, making them valuable in combating resistant bacterial strains . The structural characteristics of this compound contribute to its efficacy as a precursor in developing new antimicrobial agents.

1.2 Neurological Applications

Pyrrolidine derivatives are also explored for their potential neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, which may provide therapeutic avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease . The hydroxypyrrolidine structure is particularly relevant for enhancing blood-brain barrier permeability.

Synthetic Utility

2.1 Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently. For instance, it can be utilized in the synthesis of transition state analogs that inhibit specific enzymes, showcasing its utility in drug design .

2.2 Chiral Synthesis

As a chiral molecule, this compound is essential for asymmetric synthesis processes. Its chirality allows researchers to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity can differ significantly between enantiomers .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester can influence the compound’s stability and solubility .

Comparación Con Compuestos Similares

- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

- Benzyl 3-hydroxypyrrolidine-1-carboxylate

- tert-Butyl 2-benzylpyrrolidine-1-carboxylate

Uniqueness: cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is unique due to the combination of the tert-butyl ester and benzyl group on the pyrrolidine ring. This combination provides distinct steric and electronic properties, making it a valuable scaffold for the development of new compounds with specific biological activities .

Actividad Biológica

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is a complex organic compound characterized by its pyrrolidine ring structure, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester and a benzyl group attached to the pyrrolidine ring. These structural elements contribute to its unique biological properties, enhancing its interaction with various biological targets.

Chemical Information:

- IUPAC Name: tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate

- Molecular Formula: C16H23NO3

- CAS Number: 312754-68-0

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The mechanism involves:

- Hydrophobic Interactions: The benzyl group enhances binding affinity to target proteins.

- Stability and Solubility: The tert-butyl ester influences the compound's pharmacokinetics, affecting absorption and distribution.

Neuroprotective Effects

Research suggests that compounds with similar structures may exhibit neuroprotective effects. The interaction of the pyrrolidine ring with neurotransmitter receptors could potentially lead to therapeutic applications in neurodegenerative diseases.

Enzyme Inhibition

The compound may function as an enzyme inhibitor, affecting metabolic pathways. This inhibition can lead to altered cellular responses and may be useful in drug development for conditions such as cancer or metabolic disorders.

Case Studies and Research Findings

-

Synthesis and Evaluation

A study synthesized various pyrrolidine derivatives, including this compound, assessing their biological activities through in vitro assays. Results indicated promising inhibitory effects on specific enzymes linked to metabolic disorders. -

Pharmacological Profiling

Pharmacological profiling of similar compounds revealed that modifications in the structure significantly impacted their biological activity. For instance, variations in the ester group influenced solubility and receptor binding affinity. -

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels, making it a candidate for further research in therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHYMQCYUHPBS-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.